Cas no 2227896-22-0 ((1S)-1-(2,5-dibromophenyl)ethan-1-ol)

(1S)-1-(2,5-Dibromophenyl)ethan-1-ol is a chiral brominated aromatic alcohol with significant utility in synthetic organic chemistry. Its stereospecific (S)-configuration makes it a valuable intermediate for asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of bromine substituents at the 2- and 5-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The hydroxyl group further allows for functional group transformations, including oxidation or esterification. This compound’s well-defined chirality and versatile reactivity make it a preferred choice for researchers developing enantioselective synthetic routes. High purity and consistent performance ensure reliability in demanding applications.
(1S)-1-(2,5-dibromophenyl)ethan-1-ol structure
2227896-22-0 structure
Product name:(1S)-1-(2,5-dibromophenyl)ethan-1-ol
CAS No:2227896-22-0
MF:C8H8Br2O
MW:279.956521034241
CID:6034776
PubChem ID:124422723

(1S)-1-(2,5-dibromophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2,5-dibromophenyl)ethan-1-ol
    • (S)-1-(2,5-Dibromophenyl)ethan-1-ol
    • Benzenemethanol, 2,5-dibromo-α-methyl-, (αS)-
    • 2227896-22-0
    • EN300-1927877
    • Inchi: 1S/C8H8Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
    • InChI Key: IGWSQRWTHJDQPK-YFKPBYRVSA-N
    • SMILES: [C@H](C1C=C(Br)C=CC=1Br)(O)C

Computed Properties

  • Exact Mass: 279.89214g/mol
  • Monoisotopic Mass: 277.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.831±0.06 g/cm3(Predicted)
  • Boiling Point: 320.6±27.0 °C(Predicted)
  • pka: 13.93±0.20(Predicted)

(1S)-1-(2,5-dibromophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1927877-0.05g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
0.05g
$252.0 2023-09-17
Enamine
EN300-1927877-2.5g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
2.5g
$2127.0 2023-09-17
Enamine
EN300-1927877-0.1g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
0.1g
$376.0 2023-09-17
Enamine
EN300-1927877-1g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
1g
$1086.0 2023-09-17
Aaron
AR0240TN-100mg
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
100mg
$542.00 2025-02-15
Aaron
AR0240TN-50mg
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
50mg
$372.00 2025-02-15
Aaron
AR0240TN-5g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
5g
$4353.00 2025-02-15
Aaron
AR0240TN-10g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
10g
$6443.00 2023-12-15
Enamine
EN300-1927877-0.25g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
0.25g
$538.0 2023-09-17
Enamine
EN300-1927877-5.0g
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
2227896-22-0 95%
5g
$3147.0 2023-06-01

Additional information on (1S)-1-(2,5-dibromophenyl)ethan-1-ol

Comprehensive Overview of (1S)-1-(2,5-dibromophenyl)ethan-1-ol (CAS No. 2227896-22-0)

(1S)-1-(2,5-dibromophenyl)ethan-1-ol (CAS No. 2227896-22-0) is a chiral organic compound featuring a 2,5-dibromophenyl group attached to an ethanol moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules. The chiral center at the 1-position of the ethanol group makes it particularly valuable for asymmetric synthesis, a hot topic in modern organic chemistry.

Researchers are increasingly focusing on chiral intermediates like (1S)-1-(2,5-dibromophenyl)ethan-1-ol to develop enantioselective catalysts and APIs (Active Pharmaceutical Ingredients). Its CAS number 2227896-22-0 is frequently searched in chemical databases, reflecting its relevance in drug discovery and material science. The compound’s brominated aromatic ring also contributes to its utility in cross-coupling reactions, a technique widely used in Suzuki-Miyaura and Buchwald-Hartwig reactions.

In recent years, the demand for high-purity chiral compounds has surged, driven by advancements in green chemistry and sustainable synthesis. (1S)-1-(2,5-dibromophenyl)ethan-1-ol aligns with these trends, as its synthesis can be optimized using eco-friendly solvents or biocatalysts. This addresses common user queries like "sustainable synthesis of brominated aromatics" or "chiral alcohol applications in pharmaceuticals."

The compound’s structural uniqueness also makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. For instance, its dibromophenyl moiety could influence binding affinity in target proteins, a subject often explored in computational chemistry and molecular docking studies. These aspects resonate with frequent search terms such as "SAR of brominated compounds" and "chiral alcohols in drug design."

From an analytical perspective, CAS No. 2227896-22-0 is characterized by techniques like HPLC, NMR, and mass spectrometry, ensuring its purity and enantiomeric excess (ee). Quality control is critical, as impurities can affect downstream applications—a concern highlighted in searches for "analytical methods for chiral purity." Additionally, the compound’s stability under various conditions is a recurring topic in forums discussing "storage of halogenated intermediates."

In summary, (1S)-1-(2,5-dibromophenyl)ethan-1-ol (CAS No. 2227896-22-0) is a versatile chiral building block with broad applications in asymmetric synthesis, drug development, and material science. Its alignment with green chemistry principles and relevance to cutting-edge research ensure its continued importance in scientific literature and industrial workflows.

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